molecular formula C8H8F3N B13448975 4,5-Dimethyl-2-(trifluoromethyl)pyridine CAS No. 100696-00-2

4,5-Dimethyl-2-(trifluoromethyl)pyridine

Cat. No.: B13448975
CAS No.: 100696-00-2
M. Wt: 175.15 g/mol
InChI Key: FMFJYDNHFUUBBE-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with two methyl groups at the 4 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the trifluoromethylation of pyridine derivatives. This process typically includes the use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base. The reaction conditions often require elevated temperatures and the use of a solvent like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4,5-Dimethyl-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 2,3,5-Trifluoromethylpyridine
  • 4-(Trifluoromethyl)pyridine
  • 2-Fluoro-4-(trifluoromethyl)pyridine

Comparison: 4,5-Dimethyl-2-(trifluoromethyl)pyridine is unique due to the presence of both methyl and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other trifluoromethylpyridine derivatives .

Properties

CAS No.

100696-00-2

Molecular Formula

C8H8F3N

Molecular Weight

175.15 g/mol

IUPAC Name

4,5-dimethyl-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H8F3N/c1-5-3-7(8(9,10)11)12-4-6(5)2/h3-4H,1-2H3

InChI Key

FMFJYDNHFUUBBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C)C(F)(F)F

Origin of Product

United States

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